molecular formula C13H12ClNO2S2 B4736101 4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4736101
M. Wt: 313.8 g/mol
InChI Key: BSSBHAJSGZUSNX-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMET or compound 1 and is a thiazolone derivative.

Mechanism of Action

The mechanism of action of CMET is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in disease progression. For example, CMET has been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
CMET has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body, thereby reducing inflammation and oxidative stress. In addition, CMET has been found to improve insulin sensitivity and glucose uptake, thereby reducing the risk of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMET is its broad-spectrum activity against various diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of CMET is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on CMET. One of the areas of research is the development of more efficient synthesis methods for CMET. In addition, further studies are needed to fully understand the mechanism of action of CMET and its potential applications in various diseases. Finally, the development of more water-soluble derivatives of CMET could enhance its potential use in various experiments.

Scientific Research Applications

CMET has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory properties. In addition, CMET has shown promising results in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c1-3-18-13-15-10(12(16)19-13)7-8-6-9(14)4-5-11(8)17-2/h4-7H,3H2,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSBHAJSGZUSNX-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=C(C=CC(=C2)Cl)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=C(C=CC(=C2)Cl)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(5-chloro-2-methoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.